molecular formula C11H17NO4 B14062147 (1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid

(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid

Cat. No.: B14062147
M. Wt: 227.26 g/mol
InChI Key: RFAQWADNTLIWMG-PLNQYNMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable building block in synthetic chemistry.

Preparation Methods

The synthesis of (1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate and vinylcyclopropane.

    Reaction Conditions: The key step involves the formation of the cyclopropane ring, which can be achieved through a cyclopropanation reaction. This reaction often requires a catalyst, such as a transition metal complex, and specific reaction conditions, including temperature and solvent choice.

    Industrial Production: For large-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, such as halides or amines, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and inert atmospheres.

Scientific Research Applications

(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, altering their activity by binding to the active site or allosteric sites.

    Pathways Involved: It may affect metabolic pathways by inhibiting key enzymes, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid can be compared with other similar compounds:

    Similar Compounds: Examples include (1R,2S)-1-(Tert-butoxycarbonylamino)-2-ethylcyclopropanecarboxylic acid and (1R,2S)-1-(Tert-butoxycarbonylamino)-2-propylcyclopropanecarboxylic acid.

    Uniqueness: The vinyl group in this compound provides unique reactivity compared to its ethyl and propyl analogs, making it more versatile in synthetic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(1R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7?,11-/m1/s1

InChI Key

RFAQWADNTLIWMG-PLNQYNMKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(CC1C=C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O

Origin of Product

United States

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